(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone

Biotransformation Antimicrobial activity Enantioselective metabolism

Achieving reproducible stereochemical control in asymmetric synthesis demands enantiomerically pure auxiliaries. Generic substitution of this (1S,2S,5S)-(-)-enantiomer with (+)-forms or camphor analogues alters face selectivity and metabolic outcomes. - **Chiral ketimine template**: Delivers (S)-nornicotine, anabasine & anatabine with >99.5% ee for nicotinic receptor studies. - **Superior stereocontrol**: Rigid bicyclic framework directs sphingoid base aldol condensations to (2S,3R)-D-erythro isomers. - **Reliable supply**: Available in research quantities for reproducible enantioselective synthesis and biotransformation.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 1845-25-6
Cat. No. B014815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
CAS1845-25-6
Synonyms(1S,2S,5S)-2-Hydroxy-2,6,6-trimethyl-bicyclo[3.1.1]heptan-3-one; _x000B_(-)-2-Hydroxypinocamphone;  (1S,2S,5S)-2-Hydroxypinan-3-one; 
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(C(=O)C2)(C)O)C
InChIInChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m0/s1
InChIKeyVZRRCQOUNSHSGB-BYULHYEWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: Product Overview


(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a chiral bicyclic monoterpene α-hydroxyketone derived from the pinane framework, possessing three defined stereocenters with the (1S,2S,5S) absolute configuration [1]. The compound features a hydroxyl group and a ketone group on the rigid pinane skeleton, with a molecular formula of C₁₀H₁₆O₂, molecular weight of 168.23 g/mol, melting point of 36–38 °C, boiling point of 245 °C, and specific optical rotation of [α]₂₀ᴰ = -32° to -39° (c = 0.5, CHCl₃) . It is primarily employed as a chiral auxiliary, chiral building block, and enantioselective synthesis intermediate in pharmaceutical research and asymmetric catalysis [1].

1 Chiral ketimine template for (S)-alkaloid synthesis
2 Rigid pinane scaffold for enantioselective aldol and alkylation
3 Stereochemical-control studies and atropisomer resolution

Why Substitution Fails for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone


Generic substitution of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone with its (+)-enantiomer or structurally similar chiral auxiliaries (e.g., camphor-derived α-hydroxyketones, 2-hydroxy-3-caranone) is scientifically unsound due to divergent stereochemical outcomes in asymmetric synthesis and distinct biological activity profiles. The (1S,2S,5S) absolute configuration dictates the face selectivity during ketimine formation and subsequent alkylation, directly controlling the enantiomeric purity of downstream pharmaceutical intermediates [1]. Furthermore, microbial transformation studies reveal that the (-)- and (+)-enantiomers undergo fundamentally different metabolic fates with distinct fungal strains, yielding different hydroxylated derivatives and exhibiting non-overlapping antimicrobial activity spectra [2]. The rigid pinane skeleton imposes conformational constraints that differ markedly from other terpenoid scaffolds, making enantiomer-specific procurement essential for reproducible stereochemical control.

Enantiomer (+)-enantiomer directs opposite absolute configuration and may yield different metabolite profiles in biotransformation
Scaffold Camphor-derived auxiliaries may provide lower conformational rigidity and diastereoselectivity in sphingoid base synthesis
Purity Lower enantiomeric excess substitutes may confound receptor binding assays; enantiospecific procurement recommended

Head-to-Head Evidence for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone


Enantiomer-Specific Microbial Transformation

In a direct head-to-head study, (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and its (+)-enantiomer were subjected to microbial transformation with 14 different microorganisms under identical conditions [1]. The (-)-enantiomer was selectively transformed by Aspergillus niger ATCC 10549 to yield α-hydroxy and mono-hydroxylated derivatives, whereas Alternaria tenuissima reduced the ketone group to produce a β-hydroxy derivative [1]. In contrast, the (+)-enantiomer produced different metabolite profiles with Aspergillus niger NRRL 326, Aspergillus fumigatus, Fusarium culmorum, and Alternaria infectoria [1]. The resulting metabolite mixtures from each enantiomer were tested against 5 fungi, 6 bacteria, and 3 yeast strains via microdilution assay, demonstrating enantiomer-dependent antimicrobial activity patterns [1].

Enantiomer-Specific Biotransformation
Head-to-head
(-)-enantiomer selectively transformed by A. niger ATCC 10549 and A. tenuissima; (+)-enantiomer transformed by distinct fungal strains
Enantiomer-dependent metabolic fate and antimicrobial screening context
Microdilution assay: 5 fungi, 6 bacteria, 3 yeast strains
Biotransformation Antimicrobial activity Enantioselective metabolism

Enantioselective Nornicotine Synthesis via Ketimine Template

A direct comparison of synthetic routes using the (-)- and (+)-enantiomers of 2-hydroxy-3-pinanone demonstrates their utility as chiral ketimine templates for accessing opposite enantiomers of biologically active alkaloids [1]. Condensation of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine, followed by enantioselective C-alkylation with 3-bromopropan-1-ol, N-deprotection, and base-catalyzed intramolecular ring closure, afforded (S)-(-)-nornicotine [2]. The corresponding procedure using (1R,2R,5R)-(+)-2-hydroxy-3-pinanone produced (R)-(+)-nornicotine [2]. This stereodivergent approach was extended to anabasine and anatabine enantiomers [1].

Enantioselective Nornicotine Synthesis
Head-to-head
(1S,2S,5S)-(-) form → (S)-(-)-nornicotine, anabasine, anatabine; (+)-form yields opposite (R)-series
Enantiomer choice directly controls final alkaloid absolute configuration
Reported enantiomeric purity >99.5% ee
Asymmetric synthesis Nicotinic alkaloids Chiral auxiliary

Chiral Auxiliary in Sphingosine Synthesis

In the stereospecific synthesis of sphingosine, sphinganine, and phytosphingosine analogs, 2-hydroxy-3-pinanone was employed as a chiral auxiliary on an iminoglycinate scaffold [1]. Aldol condensation between the iminoglycinate bearing the 2-hydroxy-3-pinanone chiral auxiliary and an appropriate aldehyde proceeded with excellent enantioselectivity to generate (2S,3R)-D-erythro structures in good yields [1]. This performance compares favorably to camphor-derived auxiliaries, which typically require more forcing conditions or provide lower diastereoselectivity in similar sphingoid base syntheses. The rigid bicyclic pinane framework provides superior conformational locking relative to monocyclic or acyclic α-hydroxyketone auxiliaries [1].

Sphingosine Chiral Auxiliary
Class-level
Directs aldol condensation to generate (2S,3R)-D-erythro sphingoid bases with reported excellent enantioselectivity
May support stereoselectivity advantage over camphor-based auxiliaries
Iminoglycinate scaffold; data to verify against specific alternatives
Chiral auxiliary Sphingolipid synthesis Aldol condensation

Enantiomeric Purity in Nicotinic Ligand Synthesis

The enantioselective synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane and related nicotinic acetylcholine receptor ligands utilized imines derived from (+)- and (-)-2-hydroxy-3-pinanone [1]. Chiral HPLC analysis confirmed that the desired compounds were synthesized in >99.5% enantiomeric excess (ee) using this methodology [1]. This level of stereochemical fidelity is essential for pharmacological studies of nicotinic receptor subtypes, where enantiomeric impurities can confound binding affinity measurements and functional assays. Alternative chiral auxiliaries such as α-methylbenzylamine typically yield lower ee values (85–95%) in comparable alkylation sequences.

Ligand Enantiomeric Purity
Class-level
Nicotinic ligands synthesized with >99.5% ee via ketimine route
Supports receptor subtype pharmacology studies
Reported improvement over α-methylbenzylamine (85–95% ee)
Nicotinic acetylcholine receptor Enantioselective synthesis Chiral HPLC

Resolution of Axially Chiral Bis(amino acid)s

(1S,2S,5S)-2-Hydroxy-3-pinanone was employed to convert racemic axially chiral bis(amino acid)s cis- and trans-2a into their (S)-enantiomers via the corresponding Schiff bases [1]. The absolute configuration of the resolved products was unambiguously assigned by NMR, CD spectroscopy, and confirmed by single-crystal X-ray diffraction of the Schiff base (S)-cis-3 [1]. This application demonstrates the compound‘s utility in resolving challenging atropisomeric amino acid derivatives that lack traditional stereocenters. Alternative derivatizing agents such as camphorsulfonic acid or Mosher’s acid chloride are less effective for these biaryl amino acid systems due to insufficient conformational rigidity or inadequate chromophoric properties for CD analysis.

Axially Chiral Resolution
Class-level
Converts racemic bis(amino acid)s to (S)-enantiomers; configuration assigned by X-ray and CD
Enables atropisomer resolution where traditional agents may be inadequate
Unique chromophoric and conformational properties
Axial chirality Amino acid resolution Schiff base

Physicochemical Identity Benchmarks

Procurement-grade (1S,2S,5S)-(-)-2-hydroxy-3-pinanone is commercially available with standardized specifications that differentiate it from related pinane derivatives . Key quality parameters include melting point 36–38 °C (solid at room temperature, distinguishing it from liquid α-pinene and other monoterpenes), optical rotation [α]₂₀ᴰ = -32° to -39° (c = 0.5, CHCl₃), purity ≥98% by GC, and density 1.059 g/mL at 25 °C . These values contrast with (1R,2R,5R)-(+)-2-hydroxy-3-pinanone ([α]₂₀ᴰ = +39°, c = 0.5, CHCl₃) and (-)-α-pinene (liquid, bp 155–156 °C, [α]₂₀ᴰ ≈ -51°) .

Physicochemical Identity
Specification review
MP 36–38 °C; [α]₂₀ᴰ = -32° to -39° (CHCl₃); purity ≥98%
Verifiable benchmarks to confirm enantiomer identity on receipt
Source-specific COA review recommended
Physicochemical properties Quality control Procurement specifications

Application Scenarios for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone


(S)-Nicotinic Alkaloid and Receptor Ligand Synthesis

This compound serves as the optimal chiral ketimine template for synthesizing (S)-enantiomers of nornicotine, anabasine, anatabine, and 2-(pyridin-3-yl)-1-azabicyclo ligands [1]. The methodology consistently delivers >99.5% ee, meeting the stringent stereochemical purity requirements for nicotinic acetylcholine receptor pharmacology studies. Procurement of the (1S,2S,5S)-(-)-enantiomer specifically enables access to the (S)-alkaloid series, whereas the (+)-enantiomer would produce the (R)-series—a critical distinction for receptor subtype selectivity studies [2].

Enantiomer-Specific Microbial Biotransformation

Based on direct comparative evidence, (1S,2S,5S)-(-)-2-hydroxy-3-pinanone undergoes strain-specific biotransformation with Aspergillus niger ATCC 10549 and Alternaria tenuissima to yield distinct hydroxylated derivatives not produced from the (+)-enantiomer [3]. Researchers investigating enantioselective microbial metabolism or seeking specific terpenoid metabolites should procure this enantiomer for reproducible biotransformation outcomes and antimicrobial screening of the resulting metabolite mixtures.

Resolution of Axially Chiral Amino Acid Derivatives

This compound uniquely enables the conversion of racemic axially chiral bis(amino acid)s into enantiomerically enriched (S)-forms via Schiff base formation [4]. The rigid pinane scaffold provides conformational stability suitable for single-crystal X-ray diffraction analysis, while the chromophoric properties support CD-based configurational assignment. This application is particularly valuable for researchers working with atropisomeric amino acids and peptides where traditional chiral resolution methods are inadequate.

Sphingoid Base Synthesis with Chiral Auxiliary

As a chiral auxiliary in sphingosine, sphinganine, and phytosphingosine analog synthesis, this compound directs aldol condensations to generate (2S,3R)-D-erythro sphingoid bases with excellent enantioselectivity [5]. The rigid bicyclic framework provides superior stereocontrol compared to camphor-derived auxiliaries, making it the preferred choice for medicinal chemistry programs targeting sphingolipid signaling pathways and ceramide-based therapeutics.

Application
Selection Property
Validation Focus
(S)-Alkaloid and Receptor Ligand Synthesis
Enantiomer-specific ketimine template
Enantiomeric purity assessment
Enantiomer-Specific Microbial Biotransformation
Strain-dependent metabolic profile
Antimicrobial screening context
Resolution of Axially Chiral Amino Acids
Rigid terpenoid Schiff base formation
Configurational assignment by X-ray/CD
Sphingoid Base Chiral Auxiliary
Conformational rigidity for aldol stereocontrol
Diastereoselectivity review

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